molecular formula C20H16N4O5 B3876211 N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide

N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B3876211
M. Wt: 392.4 g/mol
InChI Key: ZUEIMSNCSWEZKT-FMIVXFBMSA-N
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Description

Compounds with the acetyl functional group (CH3CO) are derivatives of acetic acid. The acetyl group is often part of larger functional entities such as acetyl halides, acetyl amines, acetyl ethers, and acetyl esters . The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group. Compounds with nitrophenyl groups often have properties such as being yellow to orange in color and having significant absorbance in the UV/visible part of the spectrum .


Synthesis Analysis

The synthesis of such compounds often involves reactions like Friedel-Crafts acylation (to introduce the acetyl groups) and electrophilic aromatic substitution (to introduce the nitro group) .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Compounds with acetyl and nitrophenyl groups can undergo a variety of chemical reactions. For example, the acetyl group can be removed by hydrolysis or reduced to an alcohol group. The nitro group can be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the specific structure of the compound. Generally, compounds with acetyl and nitrophenyl groups are solid at room temperature and have relatively high melting points. They are usually soluble in organic solvents .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. For example, some nitrophenyl-containing compounds are used as prodrugs that are activated in the body by reduction of the nitro group .

Safety and Hazards

Compounds with nitrophenyl groups can be potentially hazardous due to the presence of the nitro group, which is a strong oxidizer and can cause the compound to be explosive. Proper safety precautions should be taken when handling such compounds .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in medicine (as many nitrophenyl-containing compounds have biological activity), studying their chemical reactivity, and developing new methods for their synthesis .

Properties

IUPAC Name

N-acetyl-N-[2-[(E)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-13(25)22(14(2)26)23-19(21-18-6-4-3-5-17(18)20(23)27)12-9-15-7-10-16(11-8-15)24(28)29/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEIMSNCSWEZKT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C(=O)C)N1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide
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N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide
Reactant of Route 3
N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide
Reactant of Route 4
N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide
Reactant of Route 6
N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide

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